molecular formula C4H6O3 B1340904 Oxetane-2-carboxylic acid CAS No. 864373-47-7

Oxetane-2-carboxylic acid

Cat. No. B1340904
M. Wt: 102.09 g/mol
InChI Key: ZKCXAZCRQJSFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxetane-2-carboxylic acid is a chemical compound with the CAS Number: 864373-47-7 and a molecular weight of 102.09 . Its IUPAC name is 2-oxetanecarboxylic acid . It is used in research and development .


Synthesis Analysis

During the past decade, oxetanes have been playing an important role in chemistry as bioactive compounds and valuable starting materials in synthesis . Oxetane-carboxylic acids have been used in more than 200 patents . Unexpected isomerization of oxetane-carboxylic acids has been observed under simple storage at room temperature or under slight heating . This could dramatically affect the reaction yields and lead to negative results .


Molecular Structure Analysis

Oxetane-2-carboxylic acid has a linear formula of C4H6O3 . The InChI code is 1S/C4H6O3/c5-4(6)3-1-2-7-3/h3H,1-2H2,(H,5,6) .


Chemical Reactions Analysis

Oxetane-2-carboxylic acid can undergo unexpected isomerization into lactones under simple storage at room temperature or under slight heating . This phenomenon was previously unknown in the literature .


Physical And Chemical Properties Analysis

Oxetane-2-carboxylic acid has a molecular weight of 102.09 . Its IUPAC name is 2-oxetanecarboxylic acid . The InChI code is 1S/C4H6O3/c5-4(6)3-1-2-7-3/h3H,1-2H2,(H,5,6) .

Scientific Research Applications

Synthesis of New Oxetane Derivatives

Oxetane-2-carboxylic acid plays a crucial role in the synthesis of new oxetane derivatives . These derivatives have been the subject of numerous studies due to their potential applications in various fields .

Medicinal Chemistry

Oxetanes are important components in the scaffold of compounds with relevant biological properties . For instance, an oxetane ring is present in the scaffold of Taxol®, an important drug used in the treatment of ovarian cancer .

Neurotrophic Activity

Merrilactone A, a sesquiterpene dilactone with an oxetane ring, exhibits neurotrophic activity . This suggests that Oxetane-2-carboxylic acid could potentially be used in the development of treatments for neurological disorders.

Antiviral Applications

Several antiviral oxetanes have been described in the literature . The presence of an oxetane ring in these compounds indicates that Oxetane-2-carboxylic acid could be used in the synthesis of new antiviral drugs.

Synthesis or Late-Stage Modification of Biologically Active Compounds

The mild chemistry of oxetanes allows for the easy installation of an oxetane ring from simple starting materials . This has potential applications in the synthesis or late-stage modification of biologically active compounds .

Improving Metabolic Stability

In drug discovery campaigns, the exchange of a chloro for a cyano substituent has been shown to improve metabolic stability . This suggests that Oxetane-2-carboxylic acid could potentially be used to enhance the metabolic stability of pharmaceutical compounds.

Safety And Hazards

The safety data sheet for Oxetane-2-carboxylic acid can be found on the Manchester Organics website . It is recommended for use only in research and development by, or directly under the supervision of, a technically qualified individual .

Future Directions

Oxetanes have been employed to improve drugs’ physicochemical properties . Currently, over a dozen oxetane-containing drugs have progressed to different phases of clinical trials . Once one of them gains the FDA approval, the enthusiasm toward its utility in drug discovery will grow exponentially .

properties

IUPAC Name

oxetane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c5-4(6)3-1-2-7-3/h3H,1-2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCXAZCRQJSFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585719
Record name Oxetane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxetane-2-carboxylic acid

CAS RN

864373-47-7
Record name Oxetane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxetane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxetane-2-carboxylic acid
Reactant of Route 2
Oxetane-2-carboxylic acid
Reactant of Route 3
Oxetane-2-carboxylic acid
Reactant of Route 4
Oxetane-2-carboxylic acid
Reactant of Route 5
Oxetane-2-carboxylic acid
Reactant of Route 6
Oxetane-2-carboxylic acid

Citations

For This Compound
16
Citations
P Seankongsuk, V Vchirawongkwin… - Asian Journal of …, 2017 - Wiley Online Library
… In conclusion, we have reported an efficient and stereoselective synthesis of (2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)oxetane-2-carboxylic acid [Fmoc-(2S,3S)-epi-oxetin] …
Number of citations: 6 onlinelibrary.wiley.com
AN Bogner, JJ Tanner - Organic & biomolecular chemistry, 2022 - pubs.rsc.org
… -1,1-dicarboxylic acid (2), cyclobutanecarboxylic acid (3), cyclopropanecarboxylic acid (4), cyclopentanecarboxylic acid (16), 2-oxobutyric acid (17), and (2S)-oxetane-2-carboxylic acid (…
Number of citations: 3 pubs.rsc.org
NJ Gesmundo, NP Tu, KA Sarris… - ACS Medicinal Chemistry …, 2023 - ACS Publications
… Alpha-hydroxy carboxylic acids were unsuccessful under either set of conditions, as were oxetane-2-carboxylic acid and tertiary α-oxy acids. However, in general, yields for primary and …
Number of citations: 3 pubs.acs.org
AG Griesbeck, T Sokolova - synthesis - thieme-connect.com
Previously published information regarding this product class can be found in Houben− Weyl, Vol. 6/3, pp 489− 516 (for general methods) and Vol. E 21, pp 3085− 3178 (for …
Number of citations: 0 www.thieme-connect.com
H Pansuwan, B Ditmangklo, C Vilaivan… - Bioconjugate …, 2017 - ACS Publications
Peptide nucleic acid (PNA) is a nucleic acid mimic in which the deoxyribose–phosphate was replaced by a peptide-like backbone. The absence of negative charge in the PNA …
Number of citations: 16 pubs.acs.org
A Turockin, D Enders - 2014 - publications.rwth-aachen.de
… A ring contraction approach was used in order to prepare oxetane-2-carboxylic acid 160 (Scheme 57). It was obtained by treatment of mesylated lactone 159 with aqueous sodium …
Number of citations: 4 publications.rwth-aachen.de
AF Kassir, SS Ragab, TAM Nguyen… - The Journal of …, 2016 - ACS Publications
A short synthesis of all four stereoisomers of 3-amino-2-oxetanecarboxylic acid (oxetin) is described. The oxetane core is built using a Paternò–Büchi photochemical [2 + 2] …
Number of citations: 21 pubs.acs.org
JM Raelin - 2006 - d-scholarship.pitt.edu
Ketenes are molecules containing a carbonyl group connected to an alkylidene group by way of a double bond (a pi-bond). The electrophilic nature of ketenes at their center, sp-…
Number of citations: 0 d-scholarship.pitt.edu
CR Jenner - 2009 - spiral.imperial.ac.uk
In recent years the use of cinchona alkaloids as effective organocatalysts has been realised. The commercial availability and easy modification of these privileged structures establish …
Number of citations: 2 spiral.imperial.ac.uk
PPS Calic, NB Vinh, CT Webb, TR Malcolm… - European Journal of …, 2023 - Elsevier
… Compound 5 (150 mg, 0.51 mmol) was converted to the title compound according to General procedure B using oxetane-2-carboxylic acid (62 mg, 0.61 mmol), to give 154 mg (80%) of …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.